5-Octenal
Overview
Description
, also known as (5Z)-5-octenal or cis-5-octenal, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP). has a fruity taste.
Oct-5-enal is a monounsaturated fatty aldehyde that is octanal which has undergone formal dehydrogenation to give a double bond between positions 5 and 6. It is a monounsaturated fatty aldehyde and a volatile organic compound.
Scientific Research Applications
1. Cancer Research and Treatment
5-Fluorouracil (5-FU), a compound related to 5-Octenal, is extensively used in cancer treatment. Increased understanding of its mechanism has led to strategies that enhance its anticancer activity, despite challenges with drug resistance. Technologies like DNA microarray profiling can identify genes involved in 5-FU resistance, potentially valuable for new chemotherapy targets or as predictive biomarkers for 5-FU-based chemotherapy (Longley, Harkin, & Johnston, 2003).
2. Biomedical Engineering
In biomedical engineering, this compound derivatives are used in advanced applications like the OctoMag system, which provides 5-degree-of-freedom wireless control of microrobots, notably in intraocular procedures for retinal treatments. The system's unique abilities stem from its use of complex nonuniform magnetic fields (Kratochvil et al., 2010).
3. Chemical Engineering and Catalysis
In chemical engineering, the dehydrogenative aromatization of 1-octene over Ni/ZSM-5-P-Fe catalysts shows promising results. This process, related to this compound, involves converting octene to aromatic products, indicating potential applications in industrial chemistry and catalysis (Wei et al., 2021).
4. Neuroscience and Pharmacology
In neuroscience, research on OCT2 (organic cation transporter 2), which is associated with neurotransmitter clearance, reveals its significant role in mood-related behaviors. This has implications for understanding and treating mood disorders, suggesting OCT2 as a potential pharmacological target (Bacq et al., 2012).
5. Polymer Science
In polymer science, the synthesis of novel polymers like 5'-deoxy-5-fluorouridine-poly(epsilon-caprolactone) demonstrates the versatility of this compound derivatives in creating new materials for potential applications in drug delivery and cancer therapy (Chang & Lee, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
5-Octenal, also known as Pomelo aldehyde , is a volatile organic compound (VOC) that is involved in various biological processes.
Mode of Action
It is known that vocs like this compound can interact with various biological targets and induce changes in cellular processes .
Biochemical Pathways
These mechanisms can lead to the formation of volatile hydrocarbons, aldehydes, and alcohols . Once formed, these substances may undergo transformations by the action of enzymes .
Result of Action
It is known that vocs can have various effects on cellular processes, including triggering oxidative stress .
Properties
IUPAC Name |
(E)-oct-5-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-4,8H,2,5-7H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSUVEKHEZURSD-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
62.00 °C. @ 760.00 mm Hg | |
Record name | (Z)-5-Octenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039770 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly | |
Record name | (Z)-5-Octenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039770 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41547-29-9, 41547-22-2 | |
Record name | 5-Octenal, (5E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041547299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-5-Octenal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-OCTENAL, (5E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57X58IF79Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (Z)-5-Octenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039770 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Octenal in food chemistry?
A1: this compound is a volatile organic compound that contributes to the aroma profile of various foods. It is particularly relevant in the context of partially hydrogenated soybean oil, a common ingredient in processed foods. [] Research indicates that this compound, along with other aldehydes like 2,8-undecadienal, 2,7-decadienal, and 6-nonenal, originates from the thermal decomposition of hydroperoxides formed during the oxidation of specific fatty acids, such as cis,cis 9,15-linoleic acid. [] Among these volatile compounds, 6-nonenal, possessing a cucumber-melon odor, is recognized as a key contributor to the undesirable "hydrogenation odor" associated with deteriorated partially hydrogenated soybean oil. []
Q2: Can you explain the formation mechanism of this compound from cis,cis 9,15-linoleic acid?
A2: The formation of this compound from cis,cis 9,15-linoleic acid is a multi-step process involving oxidation and decomposition. Initially, the isolated double bonds at carbons 9,10 and 15,16 of cis,cis 9,15-linoleic acid undergo isomerization, leading to the formation of allylic radicals. [] These radicals react with oxygen, yielding monohydroperoxides at positions 8,9,10, 11, 14,15,16, and 17. [] this compound is specifically generated from the decomposition of the 14,15,16 monohydroperoxide. [] This process highlights the complex degradation pathways of fatty acids and their contribution to volatile compound formation in food systems.
Q3: Is there any research on the safety assessment of this compound as a fragrance ingredient?
A3: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment specifically for cis-5-Octenal. [] While the details of this assessment are not provided in the abstract, this information suggests that this compound, in its cis isomer form, has been evaluated for its potential use and safety in fragrances.
Q4: Beyond food, are there other areas where this compound plays a role?
A4: Yes, this compound is also relevant in the study of insect pheromones, particularly in the order Coleoptera (beetles). [] While the provided abstract does not elaborate on the specific role of this compound within Coleoptera pheromone systems, its presence underscores the compound's ecological significance in mediating insect communication and behavior.
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